CAY10502 is classified as an indole derivative, specifically a 1-indol-1-yl-propan-2-one. It was first synthesized and characterized in a study published in the Journal of Medicinal Chemistry, highlighting its potential as an inhibitor of human cytosolic phospholipase A2α . The compound is commercially available from Cayman Chemical, which provides detailed product information and analytical data for each batch .
The synthesis of CAY10502 involves several key steps that focus on constructing the indole framework and introducing the propan-2-one moiety. The detailed synthetic route typically includes:
The specific conditions, such as temperature, reaction time, and solvents used during these steps, are critical for achieving optimal yields and purity levels.
CAY10502 features a complex molecular structure characterized by its indole ring system and propan-2-one side chain. Key structural details include:
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of CAY10502 during synthesis.
CAY10502 primarily participates in biochemical reactions where it acts as an inhibitor of cytosolic phospholipase A2α. The inhibition mechanism involves:
The compound has been tested in various biological assays to evaluate its efficacy in modulating inflammatory pathways .
The mechanism of action for CAY10502 revolves around its ability to inhibit cytosolic phospholipase A2α. Upon administration:
Studies have demonstrated that treatment with CAY10502 can significantly alter inflammatory markers in cell culture models .
CAY10502 exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies for potential therapeutic applications.
CAY10502 has been investigated for various scientific applications, particularly in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4